Home > Products > Screening Compounds P136874 > Risedronate sodium
Risedronate sodium - 122458-82-6

Risedronate sodium

Catalog Number: EVT-10885467
CAS Number: 122458-82-6
Molecular Formula: C7H10NNaO7P2
Molecular Weight: 305.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Risedronate sodium is a 1,1-bis(phosphonic acid).
Risedronate Sodium is the sodium salt of risedronic acid, a synthetic pyridinyl bisphosphonate. Risedronic acid binds to hydroxyapatite crystals in bone and inhibits osteoclast-dependent bone resorption.
A pyridine and diphosphonic acid derivative that acts as a CALCIUM CHANNEL BLOCKER and inhibits BONE RESORPTION.
Source and Classification

Risedronate sodium is derived from the chemical structure of bisphosphonates, which are analogs of pyrophosphate. Its chemical formula is C7H15NNaO9P2C_7H_{15}NNaO_9P_2 with a molecular weight of approximately 350.13 g/mol. As a member of the bisphosphonate class, it shares mechanisms with other drugs in this category, such as alendronate and zoledronic acid, but has unique properties that affect its pharmacokinetics and efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of risedronate sodium can be achieved through several methods, with one notable approach involving the reaction of 3-pyridine acetic acid hydrochloride with various reagents. A simplified method includes:

  1. Formation of Key Intermediates: Starting from nicotinic acid, which undergoes esterification and reduction to yield intermediates necessary for risedronate synthesis.
  2. Final Steps: The final synthesis involves reacting these intermediates with sodium hydroxide to form risedronate sodium. The process emphasizes environmental sustainability by using readily available materials and avoiding complex reactions .

Additionally, another study describes a method that achieves a high yield (71%) through radiolabeling risedronate for imaging purposes, demonstrating its versatility in both therapeutic and diagnostic applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of risedronate sodium features two phosphonate groups attached to a central carbon atom with a pyridine ring. This configuration contributes to its high affinity for hydroxyapatite in bone tissue. The structural formula can be represented as follows:

Chemical Formula C7H15NNaO9P2\text{Chemical Formula }C_7H_{15}NNaO_9P_2
  • Molecular Weight: 350.13 g/mol
  • Structural Characteristics: The presence of nitrogen in the pyridine ring enhances its pharmacological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Risedronate sodium undergoes various chemical reactions that are critical for its function as a bisphosphonate. These include:

  1. Hydrolysis: In aqueous solutions, risedronate can hydrolyze to form phosphonic acid derivatives.
  2. Binding Reactions: It binds strongly to calcium ions in bone mineral, which is essential for its therapeutic action against osteoporosis.
  3. Radiolabeling: Risedronate can be labeled with technetium-99m for use in bone imaging, highlighting its chemical versatility .
Mechanism of Action

Process and Data

Risedronate sodium acts by inhibiting osteoclast-mediated bone resorption. The mechanism involves:

  1. Inhibition of Osteoclast Formation: Risedronate prevents the differentiation of monocytes into osteoclasts, reducing bone resorption.
  2. Promotion of Apoptosis in Osteoclasts: It induces apoptosis in mature osteoclasts, further decreasing bone turnover.
  3. Bone Mineralization: By reducing the number of osteoclasts, risedronate indirectly promotes bone formation by osteoblasts .

This multi-faceted mechanism results in increased bone density and reduced fracture risk.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Risedronate sodium typically appears as white to off-white crystalline powder.
  • Solubility: It is soluble in water but has limited solubility in organic solvents.
  • Stability: Risedronate is stable under normal conditions but should be protected from moisture.

Relevant data includes:

  • Melting Point: Approximately 170 °C
  • pH Range: Solutions typically have a pH between 6 to 8 .
Applications

Scientific Uses

Risedronate sodium is predominantly used in:

  1. Osteoporosis Treatment: It is prescribed to prevent and treat osteoporosis in postmenopausal women and men at risk.
  2. Paget's Disease Management: Effective in treating Paget's disease by normalizing bone turnover.
  3. Bone Imaging: Radiolabeled forms are utilized as tracers for imaging studies to assess bone metabolism .

Recent studies have also explored novel formulations such as nanoparticles for enhanced delivery methods, indicating ongoing research into improving its therapeutic efficacy .

Historical Development & Synthesis of Risedronate Sodium

Discovery and Patent Chronology

Risedronate sodium (chemical name: sodium [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate) emerged from systematic bisphosphonate research at Procter & Gamble's Cincinnati Miami Valley Laboratories and Norwich Eaton Laboratories in the early 1980s. Designated internally as NE-58095, it was patented in 1984 as a novel nitrogen-containing bisphosphonate with a pyridyl heterocycle in the R² side chain [1] [9]. The compound’s development timeline reflects strategic pharmaceutical milestones:

  • 1984: Initial synthesis and patent filing covering the core molecular structure and antiresorptive utility [9].
  • 1998: FDA approval for Paget’s disease treatment (30 mg daily dose), marking its first clinical application [1] [10].
  • 2000: Expanded approval for postmenopausal osteoporosis (5 mg daily) based on pivotal Phase 3 trials demonstrating fracture risk reduction [1].
  • 2008: Introduction of high-dose monthly formulations (150 mg) to enhance patient adherence [7] [10].
  • 2010: FDA clearance for delayed-release Atelvia® (35 mg with enteric coating), designed for post-breakfast dosing to improve gastrointestinal tolerability [1] [5].
  • 2015: Patent expirations enabled generic market entry, with Teva Pharmaceuticals and Apotex launching bioequivalent versions [7] [10].

Table: Key Patent and Regulatory Milestones for Risedronate Sodium

YearEventSignificance
1984US/EU patents granted (NE-58095)Protection of core molecular structure and osteoclast inhibition utility [1]
1998FDA approval (Actonel® 30 mg)First indication for Paget’s disease [10]
2000FDA approval (Actonel® 5 mg)Treatment of postmenopausal osteoporosis [1]
2010FDA approval (Atelvia® 35 mg delayed-release)Enteric-coated formulation permitting postprandial dosing [5]
2015Generic entry (Teva, Apotex)End of market exclusivity for reference products [7] [10]

Legal challenges, notably the 2006 Lanham Act lawsuit between Procter & Gamble/Sanofi-Aventis and Roche/GlaxoSmithKline over rival claims about ibandronate (Boniva®), underscored competitive tensions in the bisphosphonate market [9].

Structural Evolution from Early Bisphosphonates

Risedronate’s design evolved from foundational bisphosphonate chemistry. Early non-nitrogen agents (e.g., etidronate, clodronate) featured simple alkyl chains but suffered from low potency and mineralization inhibition. The introduction of nitrogen atoms into the R² side chain (e.g., pamidronate) enhanced antiresorptive activity by targeting farnesyl pyrophosphate synthase (FPPS), a key enzyme in osteoclast-mediated bone resorption [3] [8].

Risedronate’s structural distinction lies in its pyridyl nitrogen orientation and hydroxyl group:

  • The meta-positioned nitrogen in the pyridine ring optimizes electrostatic interactions with FPPS’s hydrophobic pocket and diphosphate moiety, achieving ~1,000-fold greater potency than etidronate [8] [9].
  • The hydroxyl group at R¹ enhances hydroxyapatite binding affinity, promoting selective skeletal uptake [3].
  • Compared to alendronate’s n-alkyl amino group, risedronate’s rigid heterocycle reduces binding to non-target tissues, accelerating plasma clearance [1] [8].

Table: Structural Comparison of Nitrogen-Containing Bisphosphonates

CompoundR¹ GroupR² GroupRelative PotencyKey Pharmacological Feature
Etidronate-OH-CH₃1x (Reference)Non-nitrogen; inhibits mineralization
Pamidronate-OH-CH₂CH₂NH₂100xFirst-generation N-BP; moderate FPPS affinity
Alendronate-OH-CH₂CH₂CH₂NH₂100–500xFlexible aminoalkyl chain; prolonged half-life
Risedronate-OH-CH₂(3-pyridyl)1,000xPyridyl ring; optimized FPPS inhibition
Zoledronate-OH-CH₂(1-imidazolyl)5,000xHeterocyclic N-atom; highest FPPS affinity

This evolution prioritized molecular rigidity and charge distribution, enabling risedronate to achieve potent FPPS inhibition (IC₅₀ ~5 nM) without impairing bone mineralization [3] [8].

Industrial Synthesis Pathways

The industrial production of risedronate sodium employs a multistep sequence originating from nicotinic acid derivatives. Two primary routes dominate manufacturing:

  • Classical Carboxylic Acid Route:
  • Step 1: Esterification of nicotinic acid with methanol under acidic catalysis yields methyl nicotinate [4].
  • Step 2: Reduction to 3-pyridinemethanol using lithium aluminum hydride, followed by halogenation to form 3-(chloromethyl)pyridine hydrochloride [4] [9].
  • Step 3: Arbuzov-type reaction with triethyl phosphite generates diethyl (pyridin-3-ylmethyl)phosphonate.
  • Step 4: Phosphonation via refluxing with phosphorus trichloride (PCl₃) and phosphorous acid (H₃PO₃) in sulfolane or methanesulfonic acid solvent. Hydrolysis and sodium hydroxide neutralization yield risedronate sodium [4] [8].

Challenges include harsh reaction conditions (90°C, 48+ hours), low yields from byproducts, and purification complexities [4] [8].

  • Microwave-Assisted Route:Modern approaches apply microwave irradiation to accelerate phosphonation:
  • Step 1: 3-Pyridineacetic acid hydrochloride reacts with PCl₃ and H₃PO₃ under microwave irradiation (100°C, 20 min).
  • Step 2: Hydrolysis and crystallization afford risedronic acid, converted to sodium salt via NaOH titration [4].
  • Yield: 40–74% over two steps, reducing synthesis time from days to hours [8].

Table: Industrial Synthesis Methods for Risedronate Sodium

MethodConditionsYieldAdvantages/Limitations
Classical Carboxylic AcidPCl₃/H₃PO₃, 90°C, 48–72 hours30–45%Scalable; requires toxic solvents and extended times [4]
Microwave-AssistedPCl₃/H₃PO₃, 100°C, 20 min irradiation40–74%Rapid; lower environmental impact; limited scale-up data [4] [8]
Ionic Liquid CatalysisPCl₃/H₃PO₃ in [BMIM]PF₆, 80°C, 24 hours50–65%Recyclable solvents; moderate yield improvement [8]

Alternative pathways include direct phosphonation of 3-pyridineacetic acid, though regioselectivity issues persist [4].

Key Milestones in Pharmaceutical Optimization

Post-discovery optimization focused on enhancing bioavailability, adherence, and patient convenience:

  • Bioavailability Enhancement: Oral risedronate absorption is poor (0.63%) due to chelation with dietary cations. The 2010 Atelvia® formulation integrated ethylenediaminetetraacetic acid (EDTA) as a chelating agent and delayed-release enteric coating. EDTA sequesters calcium and magnesium in the stomach, while the coating prevents dissolution until pH ≥6.0 in the small intestine, enabling postprandial dosing without efficacy loss [1] [5].

  • Dosing Regimen Innovation: To mitigate gastrointestinal intolerance and dosing complexity:

  • Weekly dosing (35 mg): Introduced in 2002 as bioequivalent to 5 mg daily, improving adherence [1] [10].
  • Monthly "Two-Consecutive-Day" dosing (75 mg × 2 days): Approved in 2008, leveraging risedronate’s rapid offset of action versus alendronate [1].
  • High-dose monthly (150 mg): Single-pill monthly option validated via non-inferiority bone mineral density (BMD) studies [7].

  • Crystallization and Stability: Hydrate formation (e.g., hemi-pentahydrate) was optimized to enhance shelf-life and dissolution reproducibility. Patent CN102286024B details crystallization from ethanol/water mixtures to control particle size distribution [4].

Table: Formulation Innovations in Risedronate Sodium Products

ProductKey InnovationTechnologyClinical Rationale
Actonel® (1998)Immediate-release tabletLactose/microcrystalline cellulose matrixStandard daily/weekly dosing
Actonel® DR (2008)Delayed-release with EDTAMethacrylic acid copolymer (enteric coat) + disodium EDTAReduced fasting requirement; minimized cation chelation [5]
Atelvia® (2010)Post-breakfast delayed-releaseHydroxypropyl methylcellulose-based coating; EDTA chelatorDosing convenience and adherence [1] [5]

These advancements cemented risedronate’s role as a versatile bisphosphonate, balancing potency with flexible administration—a response to evolving osteoporosis management paradigms [1] [7].

Properties

CAS Number

122458-82-6

Product Name

Risedronate sodium

IUPAC Name

sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate

Molecular Formula

C7H10NNaO7P2

Molecular Weight

305.09 g/mol

InChI

InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1

InChI Key

DRFDPXKCEWYIAW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.